An In-depth Technical Guide to the Synthesis and Characterization of Acebutolol-d5
An In-depth Technical Guide to the Synthesis and Characterization of Acebutolol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acebutolol-d5, a deuterated analog of the cardioselective β-adrenergic blocker, Acebutolol. The incorporation of deuterium into drug molecules is a valuable strategy in pharmaceutical research, often employed to investigate metabolic pathways, alter pharmacokinetic profiles, or serve as an internal standard in analytical studies. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for the structural elucidation and purity assessment of Acebutolol-d5.
Overview of Acebutolol-d5
Acebutolol-d5 is an isotopologue of Acebutolol where five hydrogen atoms on the propanolamine side chain have been replaced by deuterium. This specific labeling provides a valuable tool for mass spectrometry-based quantitative analysis, as it exhibits a distinct mass shift from the parent compound while retaining similar physicochemical properties.
Table 1: Chemical and Physical Properties of Acebutolol and Acebutolol-d5
| Property | Acebutolol | Acebutolol-d5 |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide[1] | N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-3-(isopropylamino)-2-hydroxypropoxy]phenyl]butanamide[2] |
| CAS Number | 37517-30-9[1] | 1189500-68-2[2] |
| Molecular Formula | C₁₈H₂₈N₂O₄[1] | C₁₈H₂₃D₅N₂O₄[2] |
| Molecular Weight | 336.43 g/mol [1] | 341.46 g/mol [2] |
Proposed Synthesis of Acebutolol-d5
Experimental Protocols
Step 1 & 2: Synthesis of 2-Acetyl-4-butyramidophenol (Intermediate 1)
This procedure is adapted from the "one-pot" synthesis and subsequent Fries rearrangement described in the patent literature for the non-deuterated intermediate[3].
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Acylation: To a reaction vessel equipped with a reflux condenser and a water separator, add p-aminophenol, n-butyric acid, and a water-carrying agent such as toluene. The molar ratio of p-aminophenol to n-butyric acid is approximately 1:4[3]. Heat the mixture to reflux (100-120°C) to remove water. After the theoretical amount of water is collected, distill off the toluene.
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Esterification: Cool the reaction mixture and add water as a dispersant. Add a solution of sodium hydroxide to form the phenate salt. Subsequently, add acetic anhydride dropwise while stirring to form the acetate ester, 4-butyramidophenyl acetate.
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Fries Rearrangement: Isolate the crude 4-butyramidophenyl acetate. In a solvent-free reaction, mix the product with aluminum trichloride and heat to 120-130°C to induce the Fries rearrangement.
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Work-up and Purification: After the reaction is complete, cool the mixture and hydrolyze with water. Filter the resulting solid crude product, which is 2-acetyl-4-butyramidophenol. Recrystallize from a suitable solvent system (e.g., toluene:ethanol) to obtain the purified intermediate[3].
Step 3: Etherification to form Deuterated Epoxide Intermediate
This step involves the reaction of the phenolic intermediate with commercially available Epichlorohydrin-d5.
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Dissolve 2-acetyl-4-butyramidophenol (Intermediate 1) in a suitable solvent such as acetone or acetonitrile.
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Add a base, such as anhydrous potassium carbonate, to the mixture to deprotonate the phenolic hydroxyl group.
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Add Epichlorohydrin-d5 (CAS 69533-54-6) to the reaction mixture[4].
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude deuterated epoxide intermediate.
Step 4 & 5: Epoxide Opening and Purification of Acebutolol-d5
The final steps involve the nucleophilic attack of isopropylamine on the deuterated epoxide, followed by purification.
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Dissolve the crude deuterated epoxide intermediate in a suitable solvent like methanol or ethanol.
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Add isopropylamine in excess to the solution.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
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Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.
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The resulting crude Acebutolol-d5 can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product with high purity.
Characterization of Acebutolol-d5
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Acebutolol-d5. The following workflow outlines the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
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Method: A reversed-phase HPLC method is suitable for the analysis of Acebutolol[5][6].
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Column: ODS (C18) column (e.g., 4.6 mm x 250 mm).
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Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer at pH 2.5) in a ratio such as 55:45 (v/v)[5] or an ion-pair reagent like sodium 1-heptanesulfonate in acetic acid[7].
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Expected Result: A single major peak corresponding to Acebutolol-d5, with purity typically expected to be >95%.
Table 2: HPLC Parameters for Acebutolol Analysis
| Parameter | Condition |
| Column | C18 (ODS) |
| Mobile Phase | Methanol:Water (55:45, v/v) or Acetonitrile:Phosphate Buffer (pH 2.5)[5][6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 240 nm[5][7] |
| Purity | >95% (as per commercial standards)[2] |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and the incorporation of deuterium atoms.
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Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is ideal.
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Expected Molecular Ion: In positive ESI mode, the protonated molecular ion [M+H]⁺ is expected at m/z ≈ 342.2, which is 5 mass units higher than that of non-deuterated Acebutolol (m/z ≈ 337.2)[8].
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Fragmentation Analysis: The fragmentation pattern of Acebutolol-d5 will show characteristic shifts in fragment ions containing the deuterated side chain. For instance, the fragment corresponding to the loss of the butanamide group will be shifted by 5 mass units compared to the non-deuterated analog. The key fragment ion at m/z 116.11 in acebutolol, corresponding to the isopropylamino-propanol side chain, would be expected to shift to m/z 121.1 in the deuterated version[2][8].
Table 3: Expected Mass Spectrometry Data for Acebutolol-d5
| Ion | Expected m/z for Acebutolol | Expected m/z for Acebutolol-d5 |
| [M+H]⁺ | ~337.2 | ~342.2 |
| Side Chain Fragment | ~116.1 | ~121.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation and verifies the position of the deuterium labels.
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¹H NMR:
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The spectrum of Acebutolol-d5 will be similar to that of Acebutolol, but with the absence of signals corresponding to the five protons on the C1, C2, and C3 positions of the propoxy side chain.
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The characteristic signals for the aromatic protons, the acetyl methyl group, and the butyramide chain will remain.
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Integration of the remaining proton signals relative to each other will confirm the structure.
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¹³C NMR:
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The spectrum will show all the carbon signals expected for the acebutolol structure.
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The carbons directly bonded to deuterium (CD, CD₂) will exhibit altered multiplicities (e.g., triplets for CD, quintets for CD₂) due to C-D coupling and will likely have slightly different chemical shifts compared to the non-deuterated compound.
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Conclusion
This technical guide outlines a robust, albeit proposed, methodology for the synthesis and comprehensive characterization of Acebutolol-d5. By leveraging established synthetic routes for the core molecule and incorporating a commercially available deuterated building block, this guide provides a clear pathway for researchers to produce and validate this important analytical standard. The detailed characterization workflow, including HPLC, MS, and NMR, ensures the final product's identity, purity, and isotopic integrity, making it suitable for demanding applications in drug metabolism studies and bioanalytical assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 4. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
